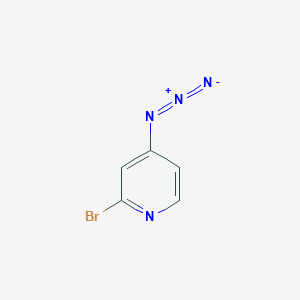
4-Azido-2-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-bromopyridine is an organic compound that belongs to the class of azido-substituted pyridines It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Azido-2-bromopyridine can be synthesized through various methods. One common approach involves the nucleophilic substitution of 2-bromo-4-chloropyridine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with azide compounds.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-bromopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyridines.
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines.
Reduction: 4-Amino-2-bromopyridine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
4-Azido-2-bromopyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds.
Material Science: The compound can be used in the development of novel materials with specific properties.
Medicinal Chemistry: It is utilized in the synthesis of bioactive molecules and potential drug candidates.
Mechanism of Action
The mechanism of action of 4-azido-2-bromopyridine involves its reactivity due to the presence of the azido group and the bromine atom. The azido group is a good nucleophile and can participate in various substitution and cycloaddition reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Similar structure but lacks the azido group.
3-Bromopyridine: Bromine atom is positioned differently on the pyridine ring.
4-Azido-3-bromopyridine: Similar structure with different substitution pattern.
Uniqueness
4-Azido-2-bromopyridine is unique due to the presence of both an azido group and a bromine atom on the pyridine ring. This combination allows for diverse reactivity and the potential to form a wide range of derivatives through various chemical reactions.
Properties
Molecular Formula |
C5H3BrN4 |
|---|---|
Molecular Weight |
199.01 g/mol |
IUPAC Name |
4-azido-2-bromopyridine |
InChI |
InChI=1S/C5H3BrN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H |
InChI Key |
GVAMBUQREHIPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N=[N+]=[N-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















